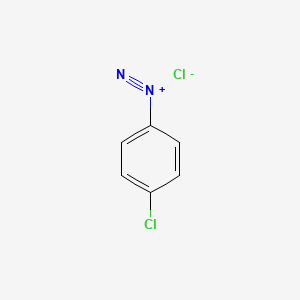
4-chlorobenzenediazonium;chloride
货号 B8731923
分子量: 175.01 g/mol
InChI 键: HDSKJRZKLHXPNF-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US08637707B2
Procedure details


2.6 g of 98% finely powdered 4-chloroaniline (20.0 mmol) were dissolved in 20 ml of water and 20 ml of 10% hydrochloric acid (the solvent mixture beforehand had been evacuated three times on a rotary evaporator and vented with argon). At 0 to 5° C. under argon, a solution of 1.4 g of sodium nitrite (20.0 mmol) in 10 ml of water (degassed with argon beforehand) was added dropwise to the solution over the course of 10 minutes. The clear diazonium salt solution was stirred at 0° C. for a further 15 minutes and stored under argon.




[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[N:9]([O-])=O.[Na+]>O>[Cl-:1].[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([N+:6]#[N:9])=[CH:4][CH:3]=1 |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 mmol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(N)C=C1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
1.4 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
[Compound]
|
Name
|
diazonium salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
20 ml of 10% hydrochloric acid (the solvent mixture beforehand had been evacuated three times
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
on a rotary evaporator
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
[Cl-].ClC1=CC=C(C=C1)[N+]#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
